molecular formula C16H26O B8374550 4-Ethyl-2-phenyloctan-2-ol

4-Ethyl-2-phenyloctan-2-ol

Cat. No. B8374550
M. Wt: 234.38 g/mol
InChI Key: NWKPOLWUSGYRML-UHFFFAOYSA-N
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Patent
US08227635B2

Procedure details

2-Methyl-2-phenyl-1,3-dioxolane (0.25 g, 1.5 mmol), sodium dodecyl sulfate (0.1 g, 0.35 mmol) and a stir bar were added to the inside of a PDMS thimble. p-Toluene sulfonic acid monohydrate (72.4 mg, 0.38 mmol) dissolved in 2 mL water was added to the inside of the PDMS thimble followed by 1 mL of hexanes. The reaction was stirred at 25° C. for 4 hours. Hexanes (2.5 mL) was added to the outside of the PDMS thimble followed by 12 mL of 1 M 2-ethylhexyl-magnesiumbromide (2.6 g, 12 mmol). The reaction was stirred for an additional 12 hours after which 5 mL water was added. The PDMS thimble was swelled with 20 mL hexanes and 2×20 mL diethyl ether. The organics were combined and dried over MgSO4. The product was purified by column chromatography, eluting with 100% hexanes to yield a colorless oil (0.28 g, 80% yield). 1H NMR (CDCl3): δ 0.68-0.86 (m, 6H), 1.08-1.29 (m, 9H), 1.57 (s, 3H), 1.63 (s, 1H), 1.70-1.75 (m, 2H), 7.19-7.46 (m, 5H). 13C NMR (CDCl3): δ 10.43, 10.49, 14.00, 14.05, 22.86, 22.95, 26.95, 27.12, 28.48, 28.61, 30.45, 30.72, 33.82, 34.04, 34.62, 34.68, 47.99, 48.01, 75.07, 75.09, 124.82. 124.84, 126.27, 126.31, 127.88, 148.32, 148.38. HRMS: Calculated for C16H26O: 234.1984.
[Compound]
Name
hexanes
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
2.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0.25 g
Type
reactant
Reaction Step Six
Quantity
0.1 g
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
72.4 mg
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
12 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:6]CCO1.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:43]([CH:45]([CH2:49][CH2:50][CH2:51][CH3:52])[CH2:46][Mg]Br)[CH3:44]>O.C(OCC)C>[CH2:43]([CH:45]([CH2:49][CH2:50][CH2:51][CH3:52])[CH2:46][C:2]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)([OH:6])[CH3:1])[CH3:44] |f:1.2,3.4|

Inputs

Step One
Name
hexanes
Quantity
1 mL
Type
solvent
Smiles
Step Two
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Hexanes
Quantity
2.5 mL
Type
solvent
Smiles
Step Three
Name
hexanes
Quantity
20 mL
Type
solvent
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0.25 g
Type
reactant
Smiles
CC1(OCCO1)C1=CC=CC=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
72.4 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Eight
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)C(C[Mg]Br)CCCC
Step Ten
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
WASH
Type
WASH
Details
eluting with 100% hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C(CC(C)(O)C1=CC=CC=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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